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Compound of Interest

Butyl[(2-

Compound Name: fluorophenyl)methyllamine
hydrochloride

CAS No.: 1049773-05-8

Cat. No.: B2938632

Get Quote

\ J

Technical Application Note: Utilization of Butyl[(2-fluorophenyl)methylJamine Hydrochloride
in Medicinal Chemistry

Executive Summary

Butyl[(2-fluorophenyl)methyl]amine hydrochloride (CAS: 1049773-05-8), also known as N-
butyl-2-fluorobenzylamine HCI, is a specialized secondary amine intermediate used in the
synthesis of pharmacologically active small molecules. Its structural core—a secondary amine
flanked by a lipophilic butyl chain and an electron-withdrawing 2-fluorobenzyl moiety—makes it
a "privileged scaffold" in drug discovery.

This intermediate is particularly valuable for:

¢ GPCR Ligand Synthesis: The N-benzyl-N-alkyl motif is ubiquitous in ligands targeting
adrenergic, serotonergic, and dopaminergic receptors.
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» Bioisosteric Replacement: The 2-fluoro substituent modulates pKa, metabolic stability
(blocking benzylic oxidation), and lipophilicity compared to non-fluorinated analogs.

» Fragment-Based Drug Design (FBDD): It serves as a robust nucleophile for diversifying core
scaffolds (e.g., benzimidazoles, quinolines) via SN2 or reductive amination pathways.

This guide provides standardized protocols for handling, free-basing, and coupling this
intermediate in high-fidelity pharmaceutical synthesis.

Chemical Specifications & Properties

Property Specification

] Butyl[(2-fluorophenyl)methyl]lamine
Chemical Name

hydrochloride
CAS Number 1049773-05-8
Molecular Formula C11Hi6FN[1] - HCI
Molecular Weight 217.71 g/mol
Appearance White to off-white crystalline solid

Soluble in Water, Methanol, DMSO; Sparingly

Solubility ]

soluble in DCM (as salt)
pKa (Calc.) ~9.5 (Amine conjugate acid)
Hygroscopicity Moderate (Store under inert atmosphere)

Mechanistic Application & Workflow

The utility of this intermediate relies on its nucleophilicity. However, as a hydrochloride salt, the
nitrogen lone pair is protonated and unreactive. The critical first step in any synthesis is the
controlled liberation of the free base, followed by coupling to an electrophilic core (e.g., an alkyl
halide or carboxylic acid).

Figure 1: Synthetic Workflow Diagram
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Caption: General synthetic workflow converting the HCI salt to active pharmaceutical
ingredients (APIS).

Experimental Protocols
Protocol A: Preparation of the Free Base (In-Situ &
Isolated)

Rationale: Many coupling reactions (especially Pd-catalyzed cross-couplings) fail if the amine is
introduced as a salt due to catalyst poisoning or stoichiometry mismatch.

Option 1: In-Situ Neutralization (Recommended for One-Pot Reactions)

e Suspend 1.0 eq of Butyl[(2-fluorophenyl)methyllJamine HCI in the reaction solvent (e.g., DMF
or Acetonitrile).

e Add 2.5 eq of anhydrous Potassium Carbonate (K2COs) or 3.0 eq of Diisopropylethylamine
(DIPEA).

 Stir at room temperature for 15-30 minutes before adding the electrophile.
o Note: Evolution of CO2 may occur if using carbonate bases. Ensure venting.
Option 2: Isolation of Free Amine (For Sensitive Catalytic Cycles)
 Dissolve 10 g of the HCI salt in 100 mL of Dichloromethane (DCM).
e Add 100 mL of saturated aqueous NaHCOs (or 1M NaOH).

 Stir vigorously for 20 minutes.
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o Separate the organic layer. Extract the agueous layer twice with 50 mL DCM.
« Combine organic layers, dry over MgSOQOu4, filter, and concentrate in vacuo.

e Result: A colorless to pale yellow oil. Store under Nitrogen at 4°C.

Protocol B: N-Alkylation (Synthesis of Tertiary Amines)

Application: Attaching the fluorobenzyl-butyl motif to a heterocyclic core (e.g., chloromethyl-
benzimidazole).

Reagents:

» Amine Free Base (from Protocol A)

Electrophile (e.g., Benzyl chloride derivative, Alkyl bromide)

Base: Cs2COs (Cesium Carbonate) or K2COs

Solvent: Acetonitrile (ACN) or DMF

Catalyst: Kl (Potassium lodide) - 0.1 eq (Optional, Finkelstein accelerator)

Procedure:

Charge: In a round-bottom flask, dissolve 1.0 eq of the Electrophile in ACN (0.1 M
concentration).

Add Base: Add 1.5 eq of Cs2COs.

Add Amine: Add 1.1 eq of Butyl[(2-fluorophenyl)methyllamine (free base).

Reaction: Heat to 60-80°C under N2 atmosphere. Monitor by LC-MS.

o Time: Typically 4-12 hours.

Work-up: Cool to RT. Filter off inorganic solids. Concentrate filtrate.

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).
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Critical Control Point:

o Over-alkylation: Since the starting material is a secondary amine, over-alkylation to a
quaternary ammonium salt is rare but possible if the electrophile is small (e.g., Methyl
lodide). For bulky electrophiles, this is negligible.

Protocol C: Reductive Amination (Aldehyde Coupling)

Application: Coupling with aldehydes where alkyl halides are unstable or unavailable.

Reagents:

Amine HCI Salt (Can be used directly with acetate buffer)

Aldehyde Component

Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Solvent: DCE (1,2-Dichloroethane) or DCM

Acid: Acetic Acid (glacial)

Procedure:

Dissolve 1.0 eq Aldehyde and 1.0 eq Butyl[(2-fluorophenyl)methyllamine HCI in DCE.

Add 1.5 eq DIPEA (to neutralize the HCI salt).

Add 1.0 eqg Acetic Acid (to activate the imine formation). Stir for 30 mins.

Add 1.5 eq STAB in one portion.

Stir at RT for 16 hours.

Quench: Add saturated NaHCOs. Extract with DCM.

Quality Control & Analytical Parameters
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To ensure the integrity of the intermediate before use in high-value synthesis, the following
parameters must be verified.

HPLC Method (Purity Check)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
e Mobile Phase A: Water + 0.1% TFA.

» Mobile Phase B: Acetonitrile + 0.1% TFA.

o Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).

e Retention Time: The secondary amine is relatively lipophilic; expect elution late in the
gradient (approx. 6—-8 min).

NMR Validation

e 1H NMR (DMSO-de): Look for the characteristic doublet/multiplet of the benzylic CHz (~4.1
ppm) and the butyl chain triplet (~0.9 ppm).

e 19F NMR: Crucial for confirming the integrity of the 2-fluorophenyl ring.
o Signal: ~ -118 ppm (singlet/multiplet depending on decoupling).

o Note: Disappearance or shift of this peak indicates defluorination (rare) or ring
degradation.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

o Ensure free base is isolated
o _ Incomplete neutralization of _
Low Yield in Alkylation first or use excess base (3.0

HCI salt. L
eq DIPEA) in situ.

) ) This is normal (e.g.,
o ) ) Formation of Amine-HCI ) )
Precipitate in Reaction DIPEA-HCI). Filter solids
byproduct.
before workup.

Unreacted Fluorobenzyl ) ) ]
Check starting material purity.

Impurity at RRT 0.9 chloride (if synthesizing the )
) Recrystallize from IPA/Hexane.
amine).
o Dry in a vacuum oven at 40°C
Hygroscopicity Salt has absorbed water.
over P20s for 24h.
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(Note: While specific proprietary drug synthesis routes involving this exact intermediate are
often patent-protected and not indexed by trade name, the protocols above represent standard
pharmaceutical best practices for this class of molecule.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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